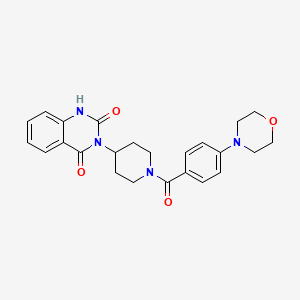
3-(1-(4-吗啉基苯甲酰)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones and related compounds involves multiple steps, including condensation reactions, nucleophilic substitutions, and the use of catalysts such as cesium carbonate or ionic liquids like [Bmim]OH for efficient conversion. Key methodologies involve the reaction of 2-aminobenzonitriles with carbon dioxide or the modification of known methods for the preparation of 3-substituted quinazolin-2,4-diones through reactions with sodamide under mild conditions (Mizuno et al., 2007); (Vessally et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like "3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is characterized using spectroscopic methods such as IR, 1H NMR, and X-ray diffraction studies. These techniques provide insights into the conformational dynamics, the arrangement of rings, and the presence of functional groups, facilitating the understanding of their chemical behavior and reactivity (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including those with phosphorous pentachloride or phosphoryl chloride, leading to chloro derivatives, or reactions with arylmagnesium halides yielding dihydroquinazolines. Such reactions are pivotal for further derivatization and for exploring their pharmacological potential (Abdel-Megeid et al., 1971).
科学研究应用
光电材料
喹唑啉衍生物,包括类似于3-(1-(4-吗啉基苯甲酰)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮的化合物,已被广泛研究其在光电材料中的应用。这些衍生物以其发光特性而闻名,适用于电子器件、发光元件、光电转换元件和图像传感器。将喹唑啉并入π-扩展共轭体系可增强其电致发光性能,使其对于制备有机发光二极管(OLEDs)材料非常有价值,包括白色OLEDs和高效红色磷光OLEDs。此外,喹唑啉衍生物还被探索作为非线性光学材料和色度pH传感器的潜在结构 (Lipunova et al., 2018)。
药物化学
在药物化学领域,喹唑啉衍生物显示出有希望的生物学和临床前重要性。基于N-磺酰氨基-1H-喹唑啉-2,4-二酮的新一代竞争性AMPA受体拮抗剂在治疗癫痫和精神分裂症等神经系统疾病方面表现出潜力。这些衍生物体现了一类具有一系列生物活性的特权杂环,包括利尿剂、降压剂、抗炎剂和抗癌性能 (Elgemeie et al., 2019)。
抗癌活性
喹唑啉衍生物也被广泛研究其抗癌活性,特别是对抗结肠癌。这些化合物通过调节与癌症进展相关的特定基因和蛋白质的表达,如受体酪氨酸激酶、表皮生长因子受体、二氢叶酸还原酶、拓扑异构酶、组蛋白去乙酰化酶和凋亡蛋白,抑制结肠癌细胞的生长。这些喹唑啉衍生物中含有端基苯和/或杂环环的柔性链有助于其抗结肠癌活性 (Moorthy et al., 2023)。
CO2转化
喹唑啉-2,4(1H,3H)-二酮也被研究其在碳捕集和利用(CCU)策略中的作用。具有碱性阴离子的离子液体(ILs)已被调节用于将CO2转化为喹唑啉-2,4(1H,3H)-二酮,展示了这些化合物在通过将大气中的CO2转化为增值化学品来降低大气CO2浓度的潜力。这项研究为将CO2和其他酸性气体转化为有用产品的新型IL基催化剂打开了大门 (Zhang et al., 2023)。
属性
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c29-22(17-5-7-18(8-6-17)26-13-15-32-16-14-26)27-11-9-19(10-12-27)28-23(30)20-3-1-2-4-21(20)25-24(28)31/h1-8,19H,9-16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKQVROILBMBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)
![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)

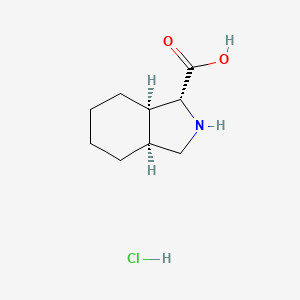
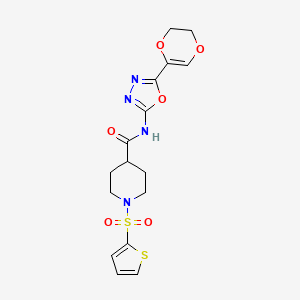
![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)
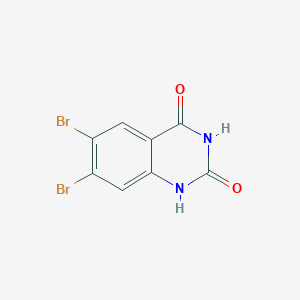
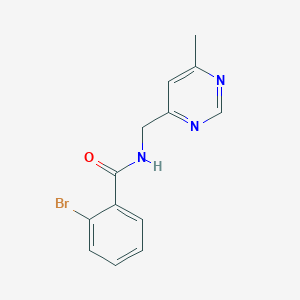
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
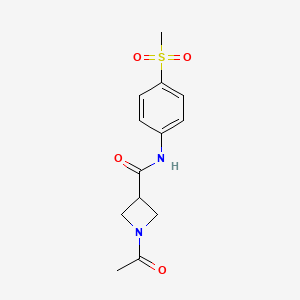
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
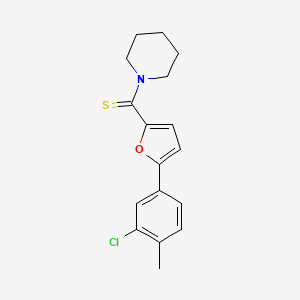
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)
